Cas no 2227769-88-0 ((1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a chiral trifluoromethylated alcohol derivative with a pyridine core, offering unique structural and electronic properties. Its stereospecific (1R) configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The presence of trifluoromethyl and dimethoxypyridyl groups enhances its metabolic stability and lipophilicity, improving drug-like characteristics. This compound is useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its ability to influence binding affinity and selectivity. High purity and well-defined stereochemistry ensure reproducibility in research and development workflows. Its synthetic versatility allows further functionalization, making it a practical intermediate in organic and medicinal chemistry.
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol structure
2227769-88-0 structure
Product name:(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2227769-88-0
MF:C9H10F3NO3
MW:237.17581319809
CID:6202320
PubChem ID:165631401

(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
    • 2227769-88-0
    • EN300-1965053
    • Inchi: 1S/C9H10F3NO3/c1-15-6-4-13-7(16-2)3-5(6)8(14)9(10,11)12/h3-4,8,14H,1-2H3/t8-/m1/s1
    • InChI Key: YHSVWINRSAKRMX-MRVPVSSYSA-N
    • SMILES: FC([C@@H](C1=CC(=NC=C1OC)OC)O)(F)F

Computed Properties

  • Exact Mass: 237.06127767g/mol
  • Monoisotopic Mass: 237.06127767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 51.6Ų

(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1965053-0.05g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
0.05g
$1129.0 2023-09-17
Enamine
EN300-1965053-5g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
5g
$3894.0 2023-09-17
Enamine
EN300-1965053-10g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
10g
$5774.0 2023-09-17
Enamine
EN300-1965053-0.25g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
0.25g
$1235.0 2023-09-17
Enamine
EN300-1965053-0.5g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
0.5g
$1289.0 2023-09-17
Enamine
EN300-1965053-0.1g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
0.1g
$1183.0 2023-09-17
Enamine
EN300-1965053-2.5g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
2.5g
$2631.0 2023-09-17
Enamine
EN300-1965053-10.0g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
10g
$6635.0 2023-06-03
Enamine
EN300-1965053-1g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
1g
$1343.0 2023-09-17
Enamine
EN300-1965053-5.0g
(1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227769-88-0
5g
$4475.0 2023-06-03

Additional information on (1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol

Compound CAS No. 2227769-88-0: (1R)-1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-Trifluoroethan-1-ol

The compound with CAS number 2227769-88-0, commonly referred to as (1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic molecule with significant applications in the pharmaceutical and chemical industries. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in drug development, particularly in the design of novel pharmacological agents.

The molecular structure of (1R)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol is characterized by a pyridine ring substituted with methoxy groups at positions 2 and 5. The pyridine ring is further connected to a trifluoroethyl alcohol group via a chiral carbon center. This chiral center imparts the molecule with optical activity, making it a valuable substrate for enantioselective synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and asymmetric catalysis, to achieve high yields and enantiomeric excess. These methods have significantly improved the scalability of the synthesis process, making it more accessible for industrial applications.

The pharmacological profile of (1R)-1-(2,5-dimethoxypyridin-4-yl)-trifluoroethanol has been extensively studied. Preclinical studies indicate that this compound exhibits potent activity against various disease models, including cancer and neurodegenerative disorders. Its trifluoroethyl group contributes to enhanced lipophilicity and bioavailability, while the methoxy-substituted pyridine ring provides additional functional groups for further chemical modification.

In terms of applications, this compound serves as a versatile building block in medicinal chemistry. It can be readily functionalized to generate derivatives with diverse biological activities. For instance, substitution at the pyridine ring or modification of the trifluoroethyl group can lead to compounds with improved potency or selectivity against specific targets.

The environmental impact of (1R)-1-(2,5-dimethoxypyridin-4-yl)-trifluoroethanol has also been a topic of recent research. Studies suggest that this compound degrades efficiently under aerobic conditions, minimizing its ecological footprint. Its biodegradability and low toxicity make it a favorable choice for green chemistry practices.

In conclusion, (1R)-1-(2,5-dimethoxypyridin-4-yl)-trifluoroethanol (CAS No. 2227769-88-0) is a promising molecule with wide-ranging applications in drug discovery and chemical synthesis. Its unique structure and favorable properties position it as a key player in the development of next-generation therapeutic agents.

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